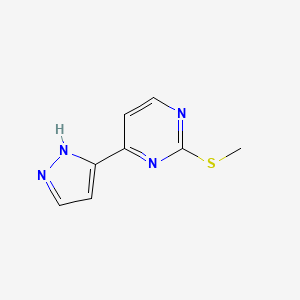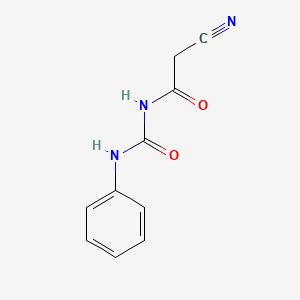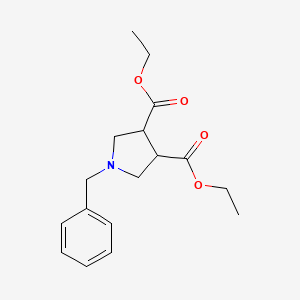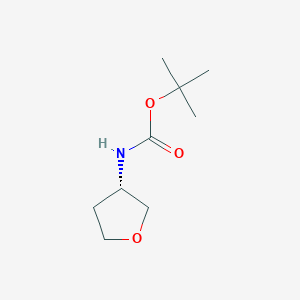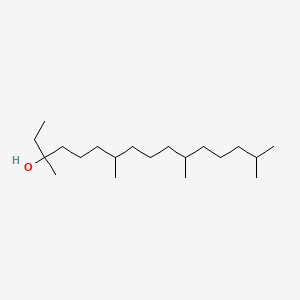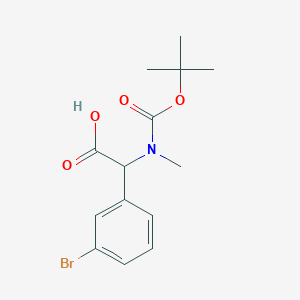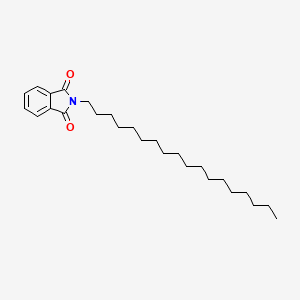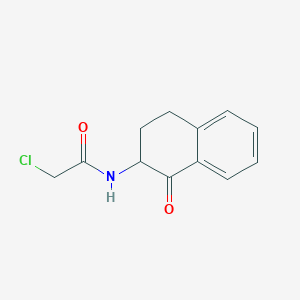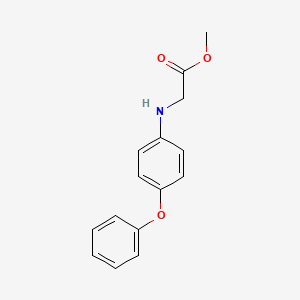
methyl N-(4-phenoxyphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-(4-phenoxyphenyl)glycinate is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenoxyphenylamine and is characterized by the presence of a methyl ester group attached to the aminoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-phenoxyphenyl)glycinate typically involves the reaction of 4-phenoxyaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Phenoxyaniline+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-[(4-phenoxyphenyl)amino]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
methyl N-(4-phenoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
methyl N-(4-phenoxyphenyl)glycinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(4-methoxyphenyl)amino]acetate
- Ethyl 2-[(4-phenoxyphenyl)amino]acetate
- Methyl 2-[(4-chlorophenyl)amino]acetate
Uniqueness
methyl N-(4-phenoxyphenyl)glycinate is unique due to its specific phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
methyl 2-(4-phenoxyanilino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)11-16-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
LBJJUAQIFKIEFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

